Fully Defined (S,S) Stereochemistry Versus Partially Defined Diastereomer CAS 1354025-11-8
The target compound (CAS 1401667-31-9) possesses two fully defined stereocenters with (S,S) absolute configuration, as confirmed by the InChI stereochemical layer (/t15-,16-/m0/s1) [1]. The alternative CAS entry 1354025-11-8 specifies only one stereocenter (the valine α-carbon) as (S), leaving the pyrrolidine C-2 position undefined (/t15?,16-/m0/s1)—representing either a diastereomeric mixture or a compound of unspecified pyrrolidine stereochemistry . This distinction is non-trivial: in 2-substituted pyrrolidine systems, the (R) vs. (S) configuration at C-2 places the aminomethyl substituent in opposite spatial orientations relative to the benzyl group, which can produce divergent binding poses at chiral biological targets [2]. Procurement of the stereochemically ambiguous CAS 1354025-11-8 instead of the fully defined CAS 1401667-31-9 introduces an uncontrolled variable of unknown diastereomeric composition.
| Evidence Dimension | Stereochemical definition (number of defined chiral centers and absolute configuration) |
|---|---|
| Target Compound Data | CAS 1401667-31-9: 2 defined stereocenters, both (S); InChI stereochemical layer t15-,16-/m0/s1; PubChem Defined Atom Stereocenter Count = 2 |
| Comparator Or Baseline | CAS 1354025-11-8: 1 defined stereocenter (valine α-carbon = S), 1 undefined stereocenter (pyrrolidine C-2); InChI stereochemical layer t15?,16-/m0/s1; may exist as diastereomeric mixture |
| Quantified Difference | 2 defined stereocenters (target) vs. 1 defined + 1 undefined (comparator); PubChem Defined Atom Stereocenter Count: 2 vs. 1 (inferred for comparator) |
| Conditions | InChI stereochemical layer analysis from PubChem and Fluorochem product entries [1] |
Why This Matters
For enantioselective synthesis, chiral chromatography method development, or any application where stereochemical integrity at both centers is critical, the fully defined (S,S) compound eliminates the ambiguity and potential diastereomeric contamination inherent in CAS 1354025-11-8.
- [1] PubChem Compound Summary CID 66565309. InChI: InChI=1S/C17H27N3O/.../t15-,16-/m0/s1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66565309 View Source
- [2] US Patent Application 20070105201. Process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation in the presence of lipases. Filed November 7, 2006. Demonstrates enantioselectivity >99% for (S)-configurated 2-aminomethylpyrrolidine intermediates. https://patents.justia.com/patent/20070105201 View Source
